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CAS No.: 2271035-37-9

Cat. No.: B607423 Get Quote

Executive Summary: Beyond Kinase Inhibition[1]
Focal Adhesion Kinase (FAK) is a master regulator of the tumor microenvironment, governing

cell migration, survival, and metastasis. For decades, the standard of care in FAK research

relied on Small Molecule Inhibitors (SMIs) like Defactinib (VS-6063) or PF-562271. While these

tools effectively block the enzymatic activity (kinase domain) of FAK, they fail to address its

critical scaffolding functions.[1]

FC-11 represents a paradigm shift. As a Proteolysis Targeting Chimera (PROTAC), FC-11 does

not merely inhibit FAK; it hijacks the cell's ubiquitin-proteasome system (UPS) to physically

eliminate the protein.

This guide details the technical advantages of using FC-11 to decouple kinase-dependent vs.

kinase-independent signaling, providing a more rigorous model for studying FAK biology than

traditional inhibition or siRNA methods.

Mechanism of Action: The Ternary Complex[2]
Unlike occupancy-based inhibitors that require high systemic concentrations to maintain

blockade, FC-11 operates via event-driven pharmacology.
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FC-11 is a heterobifunctional molecule composed of three distinct domains:

Warhead: A derivative of the FAK inhibitor PF-562271 (binds to the ATP-binding pocket of

FAK).

E3 Ligand:Pomalidomide (recruits the Cereblon/CRBN E3 ubiquitin ligase).

Linker: A specialized polyethylene glycol (PEG) chain optimized to facilitate the formation of

a stable ternary complex.

The Degradation Cycle[2]
Complex Formation: FC-11 simultaneously binds FAK and CRBN, forming a FAK:FC-

11:CRBN ternary complex.

Ubiquitination: CRBN recruits E2 enzymes to transfer ubiquitin onto surface lysines of FAK.

Proteolysis: Poly-ubiquitinated FAK is recognized and degraded by the 26S proteasome.

Recycling: FC-11 is released intact, free to catalyze further rounds of degradation (sub-

stoichiometric potency).

Visualization: The FC-11 Degradation Cascade
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Figure 1: The catalytic cycle of FC-11 mediated FAK degradation. Note the recycling step

which allows low concentrations of FC-11 to degrade multiple copies of FAK.

Core Advantages of FC-11 in Research
Advantage 1: Ablation of Scaffolding Functions
Standard inhibitors (e.g., Defactinib) block autophosphorylation at Y397, but the FAK protein

remains physically present. This "kinase-dead" FAK can still act as a scaffold, recruiting Src,

PI3K, and Grb2 via its FERM and FAT domains.

The FC-11 Solution: By degrading the protein, FC-11 removes both the enzymatic activity

and the physical scaffold.[2]

Biological Impact: This allows researchers to distinguish between phenotypes driven by FAK

kinase activity (inhibitable by SMIs) and those driven by protein-protein interactions (only

treatable by degradation/knockout).

Advantage 2: Superior Selectivity and Potency
FC-11 exhibits high selectivity for FAK over the closely related kinase Pyk2, a common off-

target for FAK inhibitors.

DC50 (Degradation Concentration 50%): ~40–370 pM (depending on cell line).[3][4][5]

Dmax: >99% degradation often achieved at 10–100 nM.

Comparison: Achieving equivalent phenotypic inhibition with PF-562271 often requires

micromolar concentrations (1–3 μM), increasing the risk of off-target toxicity.

Advantage 3: Overcoming Compensatory Signaling
Inhibitor treatment often triggers a feedback loop where the cell upregulates FAK expression or

stabilizes the protein to compensate for lost kinase activity. Because FC-11 targets the protein

for destruction, it bypasses this accumulation mechanism, preventing the "rebound" effect often

seen in drug resistance models.
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The following table summarizes the operational differences between FC-11 and traditional

tools.

Feature FC-11 (PROTAC)
PF-562271 /
Defactinib (SMI)

siRNA / CRISPR

Primary Mechanism
Ubiquitin-mediated

degradation

ATP-competitive

inhibition

mRNA translation

block / Gene editing

Kinase Activity Abolished Abolished Abolished

Scaffolding Activity Abolished Intact Abolished

Onset of Action Rapid (2–4 hours) Immediate (Minutes) Slow (24–72 hours)

Reversibility
Slow (Requires

protein resynthesis)

Fast (Washout

restores activity)

Irreversible (CRISPR)

/ Slow (siRNA)

Dosage Required Low (pM to nM range) High (μM range) N/A

Catalytic Nature Yes (Event-driven)
No (Occupancy-

driven)
No

Experimental Protocols
Protocol A: Establishing DC50 (Degradation Efficiency)
Purpose: To determine the potency of FC-11 in your specific cell line.

Seeding: Plate cells (e.g., PA-1 or MDA-MB-231) at 70% confluency in 6-well plates.

Treatment: Prepare a serial dilution of FC-11 in DMSO (0.1 nM, 1 nM, 10 nM, 100 nM, 1

μM). Include a DMSO-only control and a Pomalidomide competition control (pre-treat with 10

μM Pomalidomide to prove CRBN dependence).

Incubation: Treat cells for 8–16 hours. (Note: PROTACs act slower than inhibitors; 1 hour is

insufficient for full degradation).

Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.

Western Blot: Probe for FAK (C-term) and GAPDH/Actin.
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Success Metric: Disappearance of the 125 kDa FAK band.

Hook Effect Check: If degradation decreases at high concentrations (>1 μM), this indicates

the "Hook Effect" (formation of binary complexes instead of ternary).

Protocol B: The "Washout" Rescue Assay
Purpose: To demonstrate the prolonged duration of action unique to degraders.

Pulse: Treat cells with FC-11 (100 nM) and PF-562271 (1 μM) for 6 hours.

Wash: Remove media, wash 3x with warm PBS. Add fresh drug-free media.

Chase: Collect lysates at 0h, 4h, 12h, and 24h post-washout.

Analysis:

PF-562271 samples: FAK phosphorylation (pY397) will recover rapidly (within hours) as

the inhibitor diffuses out.

FC-11 samples: FAK levels will remain depleted for 24+ hours, as the cell must synthesize

new protein de novo.

Pathway Visualization: Scaffold vs. Kinase
The diagram below illustrates the signaling nodes that remain active under inhibitor treatment

but are silenced by FC-11.
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Figure 2: Differential impact of Inhibition vs. Degradation. Note that Scaffolding functions (PI3K

recruitment, p53 regulation) persist during inhibition but are abolished by FC-11.
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biology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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